molecular formula C24H26ClN5OS B2781890 N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea CAS No. 1031954-61-6

N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea

Cat. No. B2781890
CAS RN: 1031954-61-6
M. Wt: 468.02
InChI Key: OAIBCVHEYQOJHY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea, also known as FIIN-3, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Fluorescence Applications

Imidazo[1,5-a]pyridinium ions, structurally related to the chemical , have been identified as highly emissive fluorophores. These compounds exhibit distinct de-excitation pathways which can result in a fluorescence turn-on or ratiometric response to pH changes, highlighting their potential as pH sensors with dual emission pathways (Hutt et al., 2012).

Antitumor Activities

A study on imidazo[1,2-a]pyridine derivatives, which are closely related to the specified compound, demonstrated their significant role in medicinal chemistry as core fragments of various drug molecules. These derivatives have shown promising antitumor activities, indicating the potential of imidazo[1,2-a]pyridine-based compounds in cancer treatment (Chen et al., 2021).

Chemical Synthesis and Drug Development

The synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, through coupling reactions involving imidazo[1,2-a]pyridine, showcases the compound's relevance in chemical synthesis and drug development. This study demonstrated the structure and vibrational properties of the synthesized compound, providing insights into its stability and potential pharmaceutical applications (Dong-Mei Chen et al., 2021).

Fluorescent Organic Compounds Search

The quest for novel fluorescent organic compounds led to the synthesis of 20 derivatives of imidazo[1,2-a]pyridine. These compounds were studied for their fluorescent properties, demonstrating the versatility of imidazo[1,2-a]pyridine-based compounds in the development of new fluorescent materials (Tomoda et al., 1999).

Novel Imidazole Acyl Urea Derivatives

Research into novel imidazole acyl urea derivatives as Raf kinase inhibitors reveals the therapeutic potential of imidazo[1,2-a]pyridine compounds. These derivatives have shown antitumor activities, underscoring their importance in the development of new cancer treatments (Zhu, 2015).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-17-6-5-9-21(18(17)2)29-12-14-30(15-13-29)23-24(27-11-10-26-23)32-16-22(31)28-20-8-4-3-7-19(20)25/h3-11H,12-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIBCVHEYQOJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea

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